Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring an 8-oxa-2-azaspiro[4.5]decane core with a hydroxymethyl group at position 4 and a benzyl ester at position 2. This structure combines a rigid spirocyclic framework with polar (hydroxymethyl) and lipophilic (benzyl) groups, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves catalytic hydrogenation of nitrile precursors (e.g., methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate) using Raney nickel under high-pressure H₂, as described in .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H23NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
InChI Key |
OGVVNWCJPPCKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(CC2CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
General Synthetic Strategy
The synthesis typically follows these key steps:
- Construction of the spirocyclic 8-oxa-2-azaspiro[4.5]decane core.
- Introduction of the benzyl ester functionality at the 2-position.
- Installation of the hydroxymethyl group at the 4-position.
- Protection/deprotection strategies to manage reactive amine or hydroxyl groups.
Key Synthetic Routes and Reactions
Spirocyclic Core Formation
- Starting from cyclic ketones or lactams such as Boc-protected piperidin-4-one derivatives, allyl zinc reagents are used to introduce alkenyl groups.
- Bromination of the alkene followed by base-mediated cyclization forms the spirocyclic bromide intermediate.
- Displacement of the bromide with nucleophiles such as sodium azide, followed by reduction (e.g., Staudinger reduction using triphenylphosphine), yields the spirocyclic amine intermediate.
- This sequence has been demonstrated in the synthesis of related 1-oxa-8-azaspiro[4.5]decan-3-amine systems, which share structural similarity with the target compound.
Installation of the Benzyl Ester
- The carboxylate function is introduced typically via esterification of the corresponding acid or acid chloride with benzyl alcohol.
- Alternatively, benzyl esters can be formed through coupling reactions using benzyl halides or benzyl bromide under basic conditions.
- The benzyl ester serves as a protecting group for the acid functionality, allowing further transformations without affecting the carboxyl group.
Hydroxymethyl Group Introduction
- The hydroxymethyl substituent at the 4-position can be introduced by hydroxymethylation reactions such as formaldehyde addition or through selective oxidation/reduction sequences.
- In some protocols, hydroxymethylation is achieved by nucleophilic substitution on a suitable leaving group precursor or by selective reduction of aldehyde intermediates.
- The hydroxymethyl group is critical for biological activity and often requires careful stereochemical control during synthesis.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Allyl zinc addition | Boc-piperidin-4-one + allyl zinc bromide | Alkenyl-alcohol intermediate |
| 2 | Bromination & cyclization | N-bromosuccinimide (NBS), base | Brominated spirocycle intermediate |
| 3 | Azide displacement | NaN3 in DMSO, 50 °C, 24 h | Azide intermediate (not isolated) |
| 4 | Reduction | Triphenylphosphine, water | Spirocyclic amine intermediate |
| 5 | Esterification | Benzyl alcohol, coupling agent (e.g., DCC) | Benzyl ester formation |
| 6 | Hydroxymethylation | Formaldehyde or equivalent reagent | Hydroxymethyl substituent installation |
This approach is adapted from related spirocyclic amine syntheses reported in the literature, which have been optimized for scale and stereochemical purity.
Comparative Data Table of Related Compounds and Synthetic Features
Summary of Research Findings
- The preparation of this compound relies on advanced synthetic organic methodologies including organometallic additions, nucleophilic substitutions, and protective group strategies.
- Recent advances have emphasized safety in handling azide intermediates by employing continuous flow methods and improved reduction protocols.
- Stereochemical purity is achievable but requires additional chiral resolution steps or asymmetric synthesis.
- The synthetic methodology is well-documented in patent literature and peer-reviewed process chemistry publications, underscoring its robustness and applicability in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the benzyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or de-benzylated products.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable compound in drug design .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in the Spirocyclic Core
tert-Butyl 4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Key Differences : Replaces the benzyl ester with a tert-butyl group.
- Implications: The tert-butyl ester enhances steric bulk and may improve metabolic stability but reduces electrophilicity.
Methyl 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
- Key Differences : Methyl ester at position 4 and benzyl group at position 2.
- This compound (CAS: 2028342-01-8) is also discontinued, indicating niche applications .
Functional Group Variations
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
- Key Differences : Carboxylic acid replaces the hydroxymethyl group.
- Implications : Introduces acidity (pKa ~4-5), enabling salt formation and altering binding interactions. The absence of the benzyl ester reduces lipophilicity, which may limit blood-brain barrier penetration .
8-Oxa-2-azaspiro[4.5]decane Oxalate(2:1)
- Key Differences : Oxalate salt form without substituents.
- Molecular weight increases to 231.25 g/mol () .
Pharmacologically Relevant Analogs
Benzylidene Derivatives (e.g., BH-1 in )
- Key Differences : Incorporates fluorobenzylidene and urea moieties.
- Implications : Demonstrated neuroprotective effects via modulation of FOXO1 and AMPK pathways, suggesting that spirocyclic compounds with aromatic substituents (e.g., benzyl) may enhance activity against oxidative stress in Parkinson’s disease .
Spirocyclic α-Proline Derivatives ()
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Biological Activity
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 104668-13-5) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure integrating both nitrogen and oxygen heteroatoms within a bicyclic framework. The molecular formula is with a molecular weight of approximately 303.36 g/mol . The presence of hydroxymethyl and carboxylate functional groups contributes to its reactivity and biological potential.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, particularly in pharmacology. These activities include:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the compound to enhance its properties or tailor it for specific applications .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound regarding its biological activity:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate | Formyl group instead of hydroxymethyl | Antimicrobial | Different functional group leading to varied activity |
| 1-Oxa-3-azaspiro[4.5]decane derivatives | Lacks formyl group; different nitrogen positioning | Antidepressant potential | Structural variation alters pharmacological profile |
| 8-Oxa-2-azaspiro[4.5]decane | Simplified structure without benzyl or formyl groups | Limited biological data available | Basic framework lacking complex substituents |
This table emphasizes how variations in functional groups and structural configurations can lead to distinct biological properties and applications .
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Testing : Research involving similar spiro compounds has shown promising antimicrobial activity against various pathogens, suggesting that this compound could exhibit similar properties .
- Pharmacokinetics : Studies on related compounds have investigated their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
